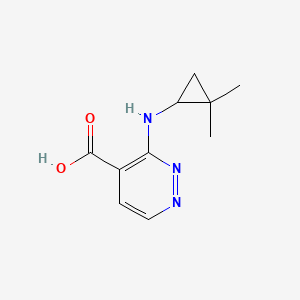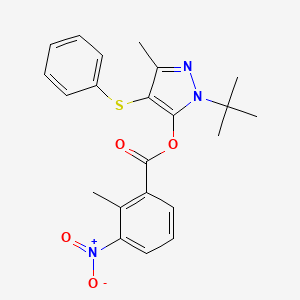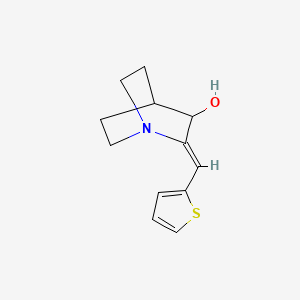![molecular formula C13H23LiN2O4 B2626850 Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate CAS No. 2193066-72-5](/img/structure/B2626850.png)
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 2193066-72-5 . It is offered by several chemical suppliers .
Molecular Structure Analysis
The compound has a molecular weight of 278.28 . Its IUPAC name is lithium 1-(tert-butoxycarbonyl)-5-(dimethylamino)piperidine-3-carboxylate . The InChI Code for this compound is 1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at 4 degrees Celsius .科学的研究の応用
Energy Storage Applications
Lithium-Ion Batteries
Carboxylate-based metal-organic frameworks, utilizing carbonyl groups as redox centers, have been explored for their potential in lithium storage. For example, alkaline earth metal terephthalates have been prepared and applied as anodes in lithium-ion batteries, highlighting the relevance of electrostatic interactions between metal cations and carboxylate anions to the crystal structure and electrochemical performance (Wang et al., 2016). Moreover, lithium terephthalate, a carboxylate-based organic electrode material, shows promise as a high-rate, sustainable anode material for lithium-ion batteries, offering high reversible capacity and long cycle life when combined with graphene (Yu et al., 2014).
Synthesis and Material Science
Ionic Liquids for High Voltage Systems
The potential use of ionic liquids, which exhibit a wide electrochemical window, as electrolyte systems for high-voltage rechargeable battery systems with lithium metal anodes has been investigated. These studies emphasize the compatibility of these liquids with lithium metal and the importance of their structural features for battery performance (Borgel et al., 2009).
Organolithium Compounds
Research on organolithium compounds, including their synthesis and structural characterization, contributes to the understanding of lithium coordination in organic synthesis and material science. For instance, the preparation of tetra(amino)silane organolithium compounds reveals complex lithium core structures, offering insights into the coordination chemistry of lithium and its applications in various synthetic strategies (Konrad et al., 2009).
Environmental and Recovery Techniques
Recovery of Lithium Ions
Studies have explored innovative methods for the recovery of lithium ions from sources with high magnesium/lithium ratios. For example, the use of fluoride-free ionic liquids as co-extraction reagents demonstrates high efficiency in recovering lithium ions, highlighting the potential for sustainable and efficient lithium recovery processes (Wang et al., 2019).
Safety And Hazards
特性
IUPAC Name |
lithium;5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWCHVLJFTZHKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC(CC(C1)N(C)C)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate | |
CAS RN |
2193066-72-5 |
Source


|
| Record name | lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)
![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)


![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)


![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)